6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
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Overview
Description
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroacetic acid under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways involved in inflammation, cancer, and other diseases .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct chemical properties.
Uniqueness
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-4(9)2-10-6-5(3)11-7(12-6)8(13)14/h2H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
RYKIBDCTTBVLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
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